molecular formula C6H8BNO3 B13557136 (2-Cyclopropyloxazol-5-yl)boronic acid

(2-Cyclopropyloxazol-5-yl)boronic acid

Cat. No.: B13557136
M. Wt: 152.95 g/mol
InChI Key: HDOYVFUEAAZOOR-UHFFFAOYSA-N
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Description

(2-Cyclopropyloxazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.

    4-Fluorophenylboronic Acid: Known for its electron-withdrawing properties, which can affect the reactivity in coupling reactions.

    2-Thienylboronic Acid: Contains a thiophene ring, offering different electronic properties compared to (2-Cyclopropyloxazol-5-yl)boronic acid.

Uniqueness: this compound stands out due to the presence of the cyclopropyl and oxazolyl groups, which can impart unique steric and electronic effects. These properties can enhance the selectivity and efficiency of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C6H8BNO3

Molecular Weight

152.95 g/mol

IUPAC Name

(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid

InChI

InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2

InChI Key

HDOYVFUEAAZOOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(O1)C2CC2)(O)O

Origin of Product

United States

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